Bruceantinoside A

Beschreibung

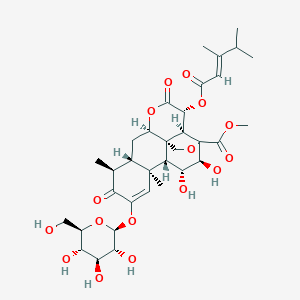

Structure

3D Structure

Eigenschaften

IUPAC Name |

methyl (1R,2S,3R,6R,8S,9S,13S,14R,15R,16S)-3-[(E)-3,4-dimethylpent-2-enoyl]oxy-15,16-dihydroxy-9,13-dimethyl-4,10-dioxo-11-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-11-ene-17-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H46O16/c1-12(2)13(3)7-19(36)50-25-27-33-11-46-34(27,31(44)45-6)28(42)24(41)26(33)32(5)9-16(20(37)14(4)15(32)8-18(33)49-29(25)43)47-30-23(40)22(39)21(38)17(10-35)48-30/h7,9,12,14-15,17-18,21-28,30,35,38-42H,8,10-11H2,1-6H3/b13-7+/t14-,15-,17+,18+,21+,22-,23+,24+,25+,26+,27+,28-,30+,32-,33+,34?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASHBUMOFZXVPPC-YRJIJCOLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2CC3C45COC(C4C(C(=O)O3)OC(=O)C=C(C)C(C)C)(C(C(C5C2(C=C(C1=O)OC6C(C(C(C(O6)CO)O)O)O)C)O)O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]2C[C@@H]3[C@@]45COC([C@@H]4[C@H](C(=O)O3)OC(=O)/C=C(\C)/C(C)C)([C@H]([C@@H]([C@@H]5[C@]2(C=C(C1=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)O)O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H46O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

710.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79439-85-3 | |

| Record name | Bruceantinoside A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079439853 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Isolation and Purification Methodologies of Bruceantinoside a

Plant Sources and Geographic Distribution of Brucea Species

Bruceantinoside A is a naturally occurring quassinoid glucoside found within plants of the Brucea genus, which belongs to the Simaroubaceae family. aau.edu.et The primary sources for this compound are Brucea javanica and Brucea antidysenterica. prota4u.orgchemfaces.com

Brucea javanica, also known as Macassar kernels, has a wide geographic distribution across Asia. prota4u.orgniph.go.jp It is found from Sri Lanka and India to Indo-China, southern China, Taiwan, and Thailand, extending throughout the Malesian region to northern Australia. prota4u.org This species thrives in open localities such as light secondary forests, thickets, and forest edges, from sea level up to 900 meters in altitude. prota4u.org

Brucea antidysenterica is an African species and is also a well-known medicinal plant. aau.edu.etprota4u.org The plant was named in honor of the Scottish explorer James Bruce, with the specific epithet highlighting its traditional use. aau.edu.et

Another species, Brucea mollis, found in Indo-China, Thailand, and the Philippines, may also contain similar medicinally active compounds. prota4u.org

| Plant Species | Geographic Distribution |

| Brucea javanica | Sri Lanka, India, Indo-China, Southern China, Taiwan, Thailand, Malesian region, Northern Australia prota4u.org |

| Brucea antidysenterica | Africa aau.edu.etprota4u.org |

| Brucea mollis | Indo-China, Thailand, Philippines prota4u.org |

Extraction Techniques from Natural Matrixes

The initial step in isolating this compound involves extracting it from the plant material, typically the fruits. chemfaces.comniph.go.jp A common method involves using an alcohol-based solvent. For instance, the fruits of Brucea javanica are subjected to extraction with an alcohol extract, which has shown significant cytotoxicity in pancreatic adenocarcinoma cell lines, indicating the presence of bioactive compounds like this compound. chemfaces.com

Another detailed method involves boiling the air-dried fruits with water. The resulting aqueous solution is then filtered and extracted with ethyl acetate (B1210297) (EtOAc) to create aqueous and EtOAc fractions. niph.go.jp Alternatively, the dried powder of B. javanica fruits can be extracted with a methanol-H2O mixture and then partitioned with EtOAc to yield water-soluble and EtOAc-soluble fractions. niph.go.jp The selection of the solvent system is critical and can vary, with ethanol, methanol (B129727), and water being commonly employed. chemfaces.comniph.go.jpglobinmed.com

Chromatographic Separation and Purification Strategies

Following extraction, the crude extract, which is a complex mixture of various phytochemicals, undergoes chromatographic separation to isolate and purify this compound. journalagent.comcolumn-chromatography.com Chromatography is a technique that separates components of a mixture based on their differential distribution between a stationary phase and a mobile phase. journalagent.com

Column chromatography is a fundamental technique used in this process. journalagent.comresearchgate.net The crude extract is loaded onto a silica (B1680970) gel column. niph.go.jp A solvent or a mixture of solvents, known as the mobile phase, is then passed through the column. column-chromatography.com For instance, a gradient of chloroform (B151607) and methanol-chloroform can be used to elute the different compounds. niph.go.jp

Further purification can be achieved using other chromatographic techniques. For example, the water-soluble fraction from a methanol-H2O extraction can be chromatographed on DIAION HP-20 and Sephadex LH-20 columns before a final purification step over a silica gel column. niph.go.jp High-performance liquid chromatography (HPLC) is another powerful technique that can be employed for the final purification, ensuring a high degree of purity. journalagent.comnih.gov

| Chromatographic Technique | Stationary Phase | Mobile Phase Example |

| Column Chromatography | Silica Gel niph.go.jp | Chloroform, Methanol-Chloroform niph.go.jp |

| Column Chromatography | DIAION HP-20, Sephadex LH-20 niph.go.jp | Not specified |

| High-Performance Liquid Chromatography (HPLC) | Varies | Varies |

Bioassay-Guided Fractionation Approaches in this compound Discovery

Bioassay-guided fractionation is a pivotal strategy in the discovery and isolation of new bioactive compounds like this compound. nih.govnumberanalytics.com This approach involves a stepwise separation of a crude extract, with each resulting fraction being tested for a specific biological activity. numberanalytics.com The active fractions are then subjected to further separation, and this iterative process continues until a pure, active compound is isolated. numberanalytics.com

In the context of this compound, its discovery was linked to its antileukemic activity. chemfaces.com The process would have involved fractionating the crude extract from Brucea antidysenterica and testing each fraction for its ability to inhibit the growth of leukemia cells. chemfaces.com This bioassay-guided approach led to the isolation of this compound and its congener, Bruceantinoside B. chemfaces.com Similarly, a bioassay-guided fractionation of the fruit extract of Brucea javanica based on cytotoxic effects on pancreatic adenocarcinoma cell lines led to the isolation of several quassinoids, including this compound. chemfaces.com This demonstrates that the biological activity of interest directs the chemical isolation process, making it an efficient method for discovering novel therapeutic agents from natural sources. nih.govmdpi.comnih.gov

Structural Elucidation and Chemical Characterization of Bruceantinoside a

Spectroscopic Analysis for Structural Determination

The elucidation of Bruceantinoside A's structure has been achieved through comprehensive spectroscopic analyses, which provide detailed insights into its molecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic compounds. For this compound, both one-dimensional (1D) and two-dimensional (2D) NMR experiments have been instrumental in assigning its structure researchgate.netresearchgate.net. ¹H NMR spectroscopy provides information about the number, type, and connectivity of hydrogen atoms, while ¹³C NMR spectroscopy reveals the carbon skeleton. Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for establishing the connectivity between atoms, thereby piecing together the complete molecular framework researchgate.netanu.edu.au. Comparative analysis of ¹³C NMR spectra with those of related quassinoids, such as Bruceoside A and Bruceantin (B1667948), has been particularly valuable in confirming structural assignments and identifying specific functional groups and their positions acs.org.

Mass Spectrometry (MS) for Molecular Formula Confirmation

Mass spectrometry (MS) plays a vital role in determining the molecular weight and confirming the molecular formula of a compound uomosul.edu.iqlibretexts.org. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of the elemental composition. While specific HRMS data for this compound is not detailed in the provided snippets, mass spectrometry, in general, is essential for identifying the molecular ion and fragmentation patterns, which offer clues about the compound's structure uomosul.edu.iq. The presence of specific isotopes, like those of chlorine or bromine, can also be identified through characteristic mass patterns in MS chemguide.co.ukissr.edu.kh.

Other Spectroscopic Techniques for Elucidation

In addition to NMR and MS, other spectroscopic methods can contribute to structural elucidation. Infrared (IR) spectroscopy provides information about the functional groups present in a molecule, such as hydroxyl (-OH) or carbonyl (C=O) groups, by detecting the absorption of infrared radiation anu.edu.au. Ultraviolet-Visible (UV-Vis) spectroscopy can indicate the presence of conjugated systems or chromophores anu.edu.au. While not explicitly detailed for this compound in the provided texts, these techniques are commonly employed in the comprehensive characterization of natural products. Chemical evidence, derived from reactions such as hydrolysis, has also been used in conjunction with spectroscopic data to confirm structural features of this compound researchgate.netacs.orgdatapdf.com.

Stereochemical Assignment and Absolute Configuration

Determining the stereochemistry of this compound, which refers to the three-dimensional arrangement of its atoms, is critical for understanding its properties and biological interactions. Stereochemistry involves assigning the absolute configuration (e.g., R or S) to each chiral center spcmc.ac.inlibretexts.org. Techniques such as X-ray crystallography, when applicable to crystalline derivatives, can directly reveal the absolute configuration researchgate.netresearchgate.netsci-hub.st. Alternatively, stereochemistry can be inferred through chemical correlation, where the compound is chemically transformed into a molecule of known configuration, or by analyzing Nuclear Overhauser Effect (NOE) data from NMR experiments spcmc.ac.inlibretexts.orgyoutube.com. The comparison of spectroscopic data and hydrolysis products of this compound with those of compounds with established stereochemistry, like Bruceoside A, has also contributed to its stereochemical assignment acs.org.

Comparative Structural Analysis with Related Quassinoids

This compound belongs to the quassinoid family, a group of terpenoids characterized by a highly oxygenated, often bitter-tasting structure derived from a C20 skeleton researchgate.netsci-hub.stjst.go.jpresearchgate.net. These compounds exhibit significant structural diversity, with variations in ring structures, functional group substitutions, and the presence of glycosidic linkages. Comparative analysis with closely related quassinoids, such as Bruceoside A and Bruceantin, has been crucial for defining the specific structural features of this compound acs.org. For instance, this compound shares structural similarities with Bruceantin but differs in the ester side chain at the C-15 position, with this compound possessing a (E)-3,4-dimethyl-2-pentenoate moiety, analogous to that found in Bruceantin acs.org. Understanding these structural nuances is key to correlating structure with observed biological activities within the quassinoid class jst.go.jpresearchgate.net.

Biosynthesis and Metabolic Pathways of Bruceantinoside a

Precursor Identification and Putative Biosynthetic Routes

Quassinoids, including Bruceantinoside A, are biosynthesized from triterpene precursors sci-hub.stresearchgate.net. Specifically, they are believed to originate from tetracyclic tirucallane (B1253836) triterpenes sci-hub.stresearchgate.netresearchgate.net. The initial stages of quassinoid biosynthesis are thought to involve an oxidosqualene cyclase (OSC) and cytochrome P450 monooxygenases, leading to the formation of protolimonoids such as melianol (B1676181) researchgate.netucl.ac.uk. These early enzymatic steps are shared with the biosynthesis of limonoids, structurally related terpenoids found in related plant families within the order Sapindales, suggesting a common evolutionary origin researchgate.netucl.ac.uk.

The general pathway from triterpenes to quassinoids involves a series of oxidative degradation steps, rearrangements, and recyclizations sci-hub.stresearchgate.netresearchgate.net. While the precise precursors leading directly to this compound are not exhaustively detailed in the literature, the general framework points to the modification of a C30 triterpene skeleton. Brucea species are known to produce a diverse array of quassinoids, including this compound, Bruceosides, Bruceines, and Bruceanols, all of which are derived from these fundamental triterpenoid (B12794562) pathways researchgate.netnih.govresearchgate.netfrontiersin.orgnih.govscispace.com. This compound itself is classified as a quassinoid glucoside, indicating the potential involvement of glycosylation steps in its final formation nih.govscispace.com.

Enzymatic Transformations in Quassinoid Biosynthesis

The transformation of triterpene precursors into the complex quassinoid skeleton involves a cascade of enzymatic reactions. The initial steps are catalyzed by enzymes such as oxidosqualene cyclase and various cytochrome P450 monooxygenases, which are responsible for cyclization and early oxidation events researchgate.netucl.ac.uk. Subsequent modifications include multi-step oxidative degradation, rearrangements, and ring contractions sci-hub.stresearchgate.netresearchgate.net.

While specific enzymes directly responsible for the later stages of this compound biosynthesis are not extensively documented, the general process of quassinoid formation suggests the involvement of a suite of oxygenases, dehydrogenases, and possibly enzymes involved in glycosidic bond formation, given that this compound is a glucoside nih.govscispace.com. Enzymatic biotransformation is recognized as a valuable method for expanding the chemical diversity of natural products by modifying functional groups of precursors, potentially enhancing bioactivity prota4u.org.

Genetic and Molecular Regulation of Secondary Metabolite Production in Brucea Species

The production of secondary metabolites like quassinoids in plants is a tightly regulated process influenced by genetic and molecular factors. In plants generally, the biosynthesis of secondary metabolites is controlled by complex gene regulatory networks, often involving transcription factors (TFs) from families such as MYB, bHLH, WRKY, and AP2/ERF researchgate.netresearchgate.netnih.govnih.gov. These TFs act as activators or repressors, fine-tuning the expression of genes encoding pathway enzymes in response to developmental cues, hormonal signals, and environmental stimuli like biotic and abiotic stresses researchgate.netresearchgate.netnih.gov. Elicitors, both endogenous and exogenous, can also modulate these biosynthetic pathways to enhance metabolite production researchgate.netresearchgate.net.

While studies have explored the potential for in-vitro production of quassinoids and alkaloids from cell suspension cultures of Brucea species, such as Brucea javanica and Brucea antidysenterica prota4u.orgamazonaws.com, specific details regarding the genetic and molecular regulation of this compound biosynthesis within these species are not comprehensively provided in the current literature. Research into the regulation of secondary metabolism in plants highlights the importance of transcription factor complexes and signaling pathways in controlling the timing, amplitude, and tissue-specific expression of biosynthetic genes nih.govnih.gov.

Chemodiversity of Bruceantinosides and Related Quassinoids

Quassinoids represent a structurally diverse class of natural products, primarily isolated from plants of the Simaroubaceae family sci-hub.stresearchgate.net. Their structural complexity arises from the degradation of triterpene skeletons, leading to various carbon backbone classifications, including C18, C19, C20, C22, C25, and C26 types sci-hub.st. This structural variation contributes significantly to their broad spectrum of biological activities.

The Brucea genus is a rich source of this chemical diversity. Compounds such as this compound, Bruceantinoside B, Bruceosides A-F, Bruceines A-M, and Bruceanols are prominent examples found in species like Brucea javanica and Brucea antidysenterica researchgate.netnih.govresearchgate.netfrontiersin.orgnih.govscispace.com. This compound, a quassinoid glucoside, features a highly oxygenated triterpenoid derivative structure with hydroxyl, methyl, and ketone substituents, and a glycosidic linkage scispace.com. These structural elements, including the presence of sugar moieties and specific oxidation patterns, contribute to the unique properties and bioactivities observed within the Bruceantinoside family and in comparison to other quassinoids .

Compound List:

this compound

Bruceantinoside B

Bruceoside A

Bruceoside B

Bruceoside C

Bruceoside D

Bruceoside E

Bruceoside F

Bruceine A

Bruceine B

Bruceine C

Bruceine D

Bruceine E

Bruceine F

Bruceine G

Bruceine H

Bruceine I

Bruceine J

Bruceine K

Bruceine L

Bruceine M

Bruceanol A

Bruceanol B

Bruceanic acids

Brujavanol A

Brujavanol B

Brujavanol C

Brujavanol D

Dihydrobruceajavanin A

Demethyldehydrobrusatol

Canthin-6-one

Bruceolline J

Bruceantinol

Yadanzioside G

Yadanzioside N

Melianol

Quassin

Shinjulactone B

Preclinical Pharmacological and Mechanistic Investigations of Bruceantinoside a

Investigations into Antineoplastic Mechanisms

Cellular Proliferation Inhibition Mechanisms

One study indicates that Bruceantinoside A is associated with growth inhibition in the HT1080 tumor cell line biocrick.com. This observation suggests a role in inhibiting cellular proliferation. However, the specific molecular mechanisms underlying this inhibitory effect, such as the pathways or targets involved in cell proliferation control, are not detailed in the available information.

Cell Cycle Progression Modulation

Specific studies detailing the effects of this compound on cell cycle progression are not present in the retrieved literature. While related compounds have been shown to induce cell cycle arrest, direct evidence for this compound's influence on cell cycle phases or regulators is lacking.

Modulation of Drug Resistance Mechanisms (Cellular Level)nih.govharvard.edu

Multidrug resistance (MDR) is a significant challenge in cancer therapy, where cancer cells develop resistance to a broad spectrum of chemotherapeutic agents. Key cellular mechanisms contributing to MDR include the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), multidrug resistance-associated protein 1 (MRP1), and breast cancer resistance protein (BCRP), which actively efflux drugs from the cell harvard.edu. While specific studies detailing this compound's direct impact on these efflux pumps are not extensively covered in the provided snippets, the broader class of quassinoids, to which this compound belongs, has shown potential in reversing multidrug resistance in cancer cells researchgate.net, researchgate.net. Extracts from Brucea javanica, a source of related quassinoids, have demonstrated the ability to reverse MDR in vitro researchgate.net. Furthermore, general mechanisms of drug resistance in cancer involve altered gene expression and signaling pathways, which are areas of ongoing investigation for natural compounds nih.gov.

In Vitro Cytotoxicity Studies on Cancer Cell Linesresearchgate.netresearchgate.netresearchgate.netecancer.org

Quassinoids, including those found in Brucea species, are known for their cytotoxic and antiproliferative activities against various cancer cell lines researchgate.net, researchgate.net. Bruceantin (B1667948), a related quassinoid, has demonstrated significant in vitro cytotoxicity, inducing apoptosis through the caspase and mitochondrial pathways in leukemia, lymphoma, and myeloma cell lines researchgate.net, researchgate.net. Studies have also indicated that root and bark extracts of Brucea antidysenterica exhibit cytotoxic effects against cell lines such as PC-3 (prostate), A-549 (lung), and MCF-7 (breast) researchgate.net. While direct quantitative IC50 values specifically for this compound against a wide panel of cancer cell lines were not explicitly detailed in the provided search results, the established antineoplastic activities of related quassinoids underscore the potential of this compound as a cytotoxic agent.

Table 1: Summary of Preclinical Biological Activities of this compound and Related Quassinoids

| Biological Activity | Target/Context | Key Findings | Citations |

| Cytotoxicity / Antiproliferative Activity | Various Cancer Cell Lines (e.g., Leukemia, Lymphoma, Myeloma, Lung, Breast, Prostate) | Induces apoptosis, inhibits cell proliferation, exhibits antineoplastic effects. | researchgate.net, researchgate.net |

| Modulation of Drug Resistance | Cancer Cell Lines | Potential to reverse multidrug resistance (observed for related compounds/extracts). | researchgate.net, researchgate.net |

| In Vivo Antitumor Activity | Xenograft Models (e.g., RPMI 8226 human-SCID) | Tumor regression, increased apoptosis in tumors. | researchgate.net |

| Anti-parasitic Activity | Protozoa (P. falciparum, E. histolytica, G. intestinalis) | Antagonistic effects, inhibition of protein synthesis. | ucl.ac.uk |

| Anthelmintic Activity | Dactylogyrus intermedius | Anthelmintic effects observed. | researchgate.net |

| Induction of Cell Differentiation | Cancer Cell Lines | Down-regulation of c-MYC. | researchgate.net, researchgate.net |

| Apoptosis Induction Mechanisms | Cancer Cell Lines | Involves caspase and mitochondrial pathways. | researchgate.net, researchgate.net |

| Signaling Pathway Modulation | Cancer Cell Lines | Inhibition of STAT3 signaling pathway (for Bruceine D). | nih.gov |

In Vivo Xenograft Model Studies (Mechanistic Insights)researchgate.netmdpi.com

In vivo xenograft models are crucial for evaluating the efficacy and mechanisms of anticancer agents in a living system, mimicking human tumors mdpi.com, epo-berlin.com, criver.com, nih.gov, crownbio.com, frontiersin.org. Bruceantin has shown promising in vivo antitumor activity in RPMI 8226 human-SCID xenografts, leading to regression of both early and advanced tumors and an increase in tumor apoptosis researchgate.net. While specific xenograft studies focusing on the mechanistic insights of this compound were not detailed in the provided snippets, the in vivo efficacy of related compounds, such as Bruceine D, has been demonstrated in xenograft models, where it significantly reduced tumor size nih.gov. These studies highlight the translational potential of quassinoids in preclinical cancer models.

Investigations into Anti-parasitic Mechanismsresearchgate.netfrontiersin.org

Natural products, including quassinoids, have been investigated for their efficacy against various parasites researchgate.net, researchgate.net. Compounds related to this compound have shown notable anti-parasitic activities. Bruceantin and brusatol (B1667952) have demonstrated antagonistic effects when tested against protozoa such as Plasmodium falciparum, Entamoeba histolytica, and Giardia intestinalis ucl.ac.uk. Furthermore, Bruceine A and Bruceine D, other quassinoids isolated from Brucea javanica, exhibited anthelmintic activity against the parasite Dactylogyrus intermedius in goldfish researchgate.net. These findings suggest that the Brucea genus yields compounds with significant potential in combating parasitic infections.

Antiprotozoal Activity Mechanismsfrontiersin.org

The mechanisms underlying the antiprotozoal activity of quassinoids are thought to involve the inhibition of essential cellular processes. For instance, quassinoids have been reported to exert anti-malarial activity by inhibiting protein synthesis researchgate.net. Similarly, the observed antagonistic effects of Bruceantin and brusatol against protozoa are also linked to the disruption of protein synthesis ucl.ac.uk. Structure-activity relationship studies have further explored how specific structural features of quassinoids contribute to their antiprotozoal efficacy, particularly against parasites like Plasmodium falciparum and Entamoeba histolytica ucl.ac.uk.

Specific Parasite Target Identification

Based on the available literature snippets, the primary mechanism identified for the antiprotozoal and anti-parasitic activities of quassinoids related to this compound is the inhibition of protein synthesis ucl.ac.uk, researchgate.net. While these studies point to protein synthesis as a key target pathway, specific molecular targets of this compound within parasites have not been explicitly identified in the provided information.

Other Preclinical Biological Activities and Underlying Mechanismsnih.gov

Beyond its cytotoxic effects, Bruceantin has been observed to modulate cellular processes relevant to cancer. It has been shown to induce cell differentiation and lead to the down-regulation of c-MYC expression in cancer cells researchgate.net, researchgate.net. The induction of apoptosis by Bruceantin is mediated through the activation of caspase and mitochondrial pathways researchgate.net, researchgate.net. Additionally, related compounds like Bruceine D have been found to inhibit the STAT3 signaling pathway, which plays a role in cell growth and survival nih.gov. While specific additional preclinical activities of this compound were not detailed in the provided snippets, the broader class of quassinoids exhibits a range of biological effects that contribute to their therapeutic potential researchgate.net, researchgate.net, nih.gov.

Structure Activity Relationship Sar Studies of Bruceantinoside a and Analogs

Role of the Quassinoid Core Structure in Mechanistic Action

The quassinoid scaffold, characterized by a tetracyclic structure comprising three six-membered rings and a lactone ring, is central to the biological activities of compounds like Bruceantinoside A jst.go.jpnih.gov. This core structure is recognized for its broad spectrum of bioactivities, including anti-cancer, anti-malarial, and anti-inflammatory effects jst.go.jp. The quassinoid core is implicated in various anti-tumor mechanisms, such as inducing apoptosis, inhibiting cell proliferation, and interfering with key signaling pathways like MAPK and NF-κB nih.govtandfonline.comresearchgate.net. For instance, related quassinoids like Bruceantin (B1667948) exert their anticancer effects by inhibiting protein synthesis through interaction with peptidyltransferase researchgate.net. The inherent chemical reactivity of the quassinoid core, including specific functional groups within its rings, is believed to be essential for its biological interactions and inhibitory effects on cellular metabolism ucl.ac.uk.

Derivatization Strategies for Enhanced Mechanistic Potency

Derivatization strategies are employed to synthesize novel analogs of natural products with improved pharmacological profiles, including enhanced potency and mechanistic efficacy researchgate.net. For quassinoids, these strategies often involve targeted chemical modifications to the existing structure. For example, synthetic modifications, the incorporation of conjugated drug units, and the development of advanced drug delivery systems are being explored to optimize the therapeutic potential of compounds like Bruceantin researchgate.net. Modifying free hydroxyl groups is a common route for synthesizing derivatives with potentially enhanced activities nih.gov. Quantitative Structure-Activity Relationship (QSAR) studies play a pivotal role in this process by establishing mathematical correlations between structural features and biological activity, thereby guiding the design of more potent derivatives wikipedia.org. While specific derivatization strategies for this compound are not detailed in the provided snippets, the general principles of modifying functional groups and exploring new chemical entities within the quassinoid class are applicable.

Synthetic and Semi Synthetic Approaches to Bruceantinoside a and Its Analogs

Total Synthesis Challenges and Achievements

The total synthesis of quassinoids, including the aglycone of bruceantinoside A, is a complex undertaking due to their dense stereochemical complexity and highly functionalized frameworks. Research into the total synthesis of bruceantin (B1667948) has highlighted several key challenges and notable achievements in constructing its core structure. jst.go.jp

One of the primary hurdles is the stereocontrolled construction of the contiguous chiral centers that adorn the polycyclic system. The synthesis of bruceantin required the development of novel strategies to control the stereochemistry at multiple centers. jst.go.jp Furthermore, the presence of numerous oxygen-containing functional groups necessitates a carefully designed protection and deprotection strategy throughout the synthetic sequence.

A significant achievement in the field was the first total synthesis of bruceantin. This landmark synthesis involved a multi-step sequence that successfully assembled the pentacyclic framework. jst.go.jp Key steps in this synthesis included the conversion of natural brusatol (B1667952) to a 15-deoxybruceolide derivative, which served as an advanced intermediate to establish the stereostructure of synthetic intermediates. jst.go.jp The final stages of the synthesis required the regio- and stereoselective oxidation at the C-15 position, a non-trivial transformation that was achieved through a sequence of selective reductions, dehydrations, and oxidations. jst.go.jp Finally, the ester side chain was installed via a DCC mediated esterification. jst.go.jp

The total synthesis of this compound would present additional significant challenges beyond those encountered in the synthesis of bruceantin. The key additional complexities would be:

Stereoselective Glycosylation: The introduction of the β-D-glucopyranosyl moiety at the C-2 position of the quassinoid core with high stereoselectivity is a major challenge. Glycosylation of complex and sterically hindered aglycones is often difficult, with the outcome being highly dependent on the glycosyl donor, acceptor, promoter, and reaction conditions. uga.edursc.org Achieving the desired β-linkage exclusively would require a carefully optimized glycosylation strategy. nih.gov

Esterification of a Hindered Hydroxyl Group: The esterification of the C-15 hydroxyl group with (E)-3,4-dimethyl-2-pentenoic acid could also be challenging due to steric hindrance around this position. Efficiently driving this reaction to completion without affecting other sensitive functional groups in the molecule would be critical. researchgate.netorganic-chemistry.org

A hypothetical retrosynthetic analysis of this compound would likely involve the late-stage glycosylation of a protected bruceantin intermediate, followed by the final esterification step. The development of a successful total synthesis would be a significant achievement in natural product synthesis, providing access to this rare and biologically important molecule and its analogs for further biological evaluation.

Semi-Synthetic Modifications from Natural Precursors

Given the complexity of the total synthesis of quassinoids, a more practical approach to obtain analogs of this compound for structure-activity relationship (SAR) studies is through the semi-synthesis from more abundant natural precursors. researchgate.net While specific semi-synthetic modifications of this compound are not extensively documented, the general strategies applied to other quassinoids can provide valuable insights into potential pathways. nih.govresearchgate.net

A common starting material for the semi-synthesis of quassinoid analogs is bruceine A, a structurally related natural product that can be isolated in larger quantities. nih.gov A general semi-synthetic route often involves the following steps:

Protection of Reactive Functional Groups: The C-3 hydroxyl group of bruceine A is highly reactive and is typically protected, for instance as a tert-butyldimethylsilyl (TBS) ether, to allow for selective modifications at other positions. nih.gov

Modification of the C-15 Ester: The ester group at the C-15 position is a key determinant of the biological activity of many quassinoids. nih.gov This ester can be saponified to yield the corresponding alcohol, which can then be re-esterified with a variety of carboxylic acids to generate a library of analogs with different side chains. nih.govuq.edu.au

Deprotection: The final step involves the removal of the protecting group(s) to yield the desired analog.

This semi-synthetic approach allows for the rapid generation of a diverse range of analogs with modifications at the C-15 position, which is crucial for exploring the SAR of this class of compounds. Similar strategies could be envisioned for this compound, provided a suitable natural precursor containing the core glycosylated structure could be isolated in sufficient quantities.

| Precursor | Modification Strategy | Resulting Analogs | Reference |

| Bruceine A | 1. Protection of C-3 OH. 2. Saponification of C-15 ester. 3. Re-esterification with various acids. 4. Deprotection. | C-15 modified quassinoid analogs | nih.gov |

| Quassin | Demethylation, reduction of keto function, esterification with organic and lipoamino acids. | Analogs with potential antimalarial activity | uq.edu.au |

Chemoenzymatic Synthesis Strategies

Chemoenzymatic synthesis, which combines the selectivity of enzymatic transformations with the versatility of chemical synthesis, offers a powerful approach for the synthesis of complex natural products like this compound. nih.gov While no specific chemoenzymatic synthesis of this compound has been reported, this strategy holds significant potential for addressing some of the key synthetic challenges, particularly in the areas of glycosylation and acylation. rsc.org

Enzymatic Glycosylation:

The stereoselective formation of the β-glycosidic bond is a prime target for an enzymatic approach. Glycosyltransferases are enzymes that catalyze the formation of glycosidic bonds with high regio- and stereoselectivity. nih.gov A chemoenzymatic strategy for the synthesis of this compound could involve the chemical synthesis of a suitable bruceantin aglycone acceptor and the use of a glycosyltransferase to attach the glucose moiety. This would circumvent the often-difficult chemical glycosylation of complex aglycones. researchgate.net

Enzymatic Acylation:

Enzymes such as lipases and esterases can be used for the regioselective acylation of polyhydroxylated natural products. iupac.orgchem960.com In a chemoenzymatic synthesis of this compound, a lipase (B570770) could potentially be used to selectively acylate the C-15 hydroxyl group of a glycosylated intermediate. This enzymatic approach could offer advantages in terms of mild reaction conditions and high selectivity, avoiding the need for extensive protecting group manipulations. nih.gov

A hypothetical chemoenzymatic route to this compound might involve:

Chemical synthesis of the bruceantin aglycone.

Enzymatic glycosylation at the C-2 position using a glycosyltransferase.

Enzymatic acylation at the C-15 position using a lipase.

The development of such a chemoenzymatic strategy would be highly dependent on the identification and engineering of suitable enzymes with the desired substrate specificity and reactivity. However, the potential benefits in terms of efficiency and selectivity make it an attractive area for future research.

| Enzyme Class | Potential Application in this compound Synthesis | Advantages | Reference |

| Glycosyltransferases | Stereoselective formation of the β-glycosidic bond at C-2. | High regio- and stereoselectivity, mild reaction conditions. | rsc.orgnih.gov |

| Lipases/Esterases | Regioselective acylation of the C-15 hydroxyl group. | High selectivity, avoids protecting groups, mild conditions. | iupac.orgnih.gov |

Analytical Methodologies for Research and Quantification of Bruceantinoside a

High-Performance Liquid Chromatography (HPLC) in Research Settings

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of quassinoids in extracts of Brucea javanica. Several validated HPLC methods have been developed for the simultaneous determination of multiple quassinoids, such as Bruceoside A, Bruceoside B, Brusatol (B1667952), Bruceine D, and Bruceine H. nih.gov

These methods typically employ a reverse-phase C18 column for separation. nih.gov A gradient elution using a mobile phase consisting of methanol (B129727) and water or acetonitrile (B52724) and water is commonly used to achieve optimal separation of these structurally similar compounds. nih.gov Detection is generally performed using a UV detector, with wavelengths set between 221 nm and 270 nm, depending on the specific absorption characteristics of the target analytes. nih.gov

Method validation demonstrates good linearity, with correlation coefficients (r) often exceeding 0.999. nih.gov The accuracy of these methods is confirmed through recovery studies, with average recoveries typically ranging from 96% to 106%. researchgate.net The precision, indicated by the relative standard deviation (RSD), is generally found to be low, confirming the reproducibility of the methods. researchgate.net These HPLC methods have proven to be simple, accurate, and reliable for the quantitative analysis of quassinoids in B. javanica and are suitable for quality control purposes. nih.gov

| Parameter | Method 1 (for Bruceoside A, B, Brusatol) | Method 2 (for Bruceine D, H, Brusatol) nih.govresearchgate.net |

|---|---|---|

| Column | Cosmosil C18 (4.6 × 250 mm, 5 μm) | Phenomenex C18 (4.6 × 250 mm, 5 μm) |

| Mobile Phase | Gradient of Methanol (B) and Water (A) | Gradient of Methanol and Water |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Detection Wavelength | 221 nm | 270 nm |

| Linearity (r) | > 0.9999 for all compounds | > 0.9996 for all compounds |

| Average Recovery | 96.1% - 106.3% | 100.01% - 100.95% |

| Precision (RSD) | 4.4% - 5.9% | 0.31% - 1.7% |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Metabolite Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are powerful tools for the comprehensive chemical profiling and metabolite annotation of Brucea javanica extracts. semanticscholar.orgnih.gov This technique combines the superior separation capabilities of liquid chromatography with the high sensitivity and specificity of mass spectrometry, allowing for the identification of a wide range of compounds, including quassinoids, even at low concentrations. nih.gov

In metabolomics studies of B. javanica, high-resolution mass spectrometry, such as Orbitrap Q Exactive™ MS, is often utilized. semanticscholar.orgmendeley.com This allows for the acquisition of accurate mass data, which is crucial for the dereplication and annotation of known and novel compounds by comparing measured spectral data with databases and in-silico fragmentation patterns. nih.govresearchgate.net

LC-MS-based molecular networking has been successfully applied to explore the chemical diversity across different parts of the B. javanica plant, revealing that fruits are particularly rich in quassinoids. nih.gov While full scan LC-MS is excellent for qualitative and profiling studies, quantitative analysis of specific quassinoids is typically achieved using tandem mass spectrometry in multiple reaction monitoring (MRM) mode. nih.gov This approach offers high selectivity and sensitivity for quantifying target analytes in complex mixtures. nih.govnih.gov

| Parameter | LC-MS/MS for Quassinoid Quantification (General Method) nih.gov |

|---|---|

| Technique | High-Performance Liquid Chromatography coupled with Electrospray Ionization Tandem Mass Spectrometry (HPLC/ESI-MS/MS) |

| Ionization Mode | Positive or Negative Ion Mode, depending on the analyte |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| Sample Preparation | Extraction with a suitable solvent (e.g., acetonitrile) |

| Column | Reverse-phase C8 or C18 |

| Key Advantage | High selectivity and sensitivity for trace-level quantification |

| Application | Quantification of specific quassinoids in plant extracts and other matrices |

Spectrophotometric Assays for Concentration Determination

UV-Visible (UV-Vis) spectrophotometry is a simpler, more accessible technique that can be used for the preliminary analysis of phytochemicals. ijprajournal.com For quassinoids, UV-Vis spectra show a characteristic absorption peak at approximately 206 nm. researchgate.net This feature can be utilized for the qualitative detection of the quassinoid group in extracts.

For quantification, spectrophotometric methods are generally applied to determine the total content of a class of compounds rather than a specific analyte, especially in a complex plant extract. nih.gov These assays often involve a chemical reaction that produces a colored complex, which is then measured. While rapid and cost-effective, spectrophotometry lacks the specificity of chromatographic methods. mdpi.com The presence of other compounds that absorb at the same wavelength can lead to significant interference and inaccurate quantification. nih.gov Therefore, while UV-Vis spectroscopy is useful for initial screening and for providing general information about the presence of quassinoids, it is not suitable for the precise quantification of a specific compound like Bruceantinoside A in a mixture. HPLC or LC-MS would be the methods of choice for accurate concentration determination.

Advanced Research Models and Computational Approaches in Bruceantinoside a Studies

In Silico Molecular Docking and Dynamics Simulations for Target Interaction

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used extensively in drug discovery and molecular biology to predict and analyze the interactions between a ligand (such as Bruceantinoside A) and its biological target, typically a protein nih.govchemrxiv.orgresearchgate.net. Molecular docking simulates the binding of a small molecule to a protein's active site, predicting the preferred orientation and affinity of the ligand nih.govchemrxiv.orgresearchgate.net. This process helps identify potential binding modes and estimate binding strength using scoring functions chemrxiv.orgresearchgate.net.

Following docking, molecular dynamics simulations provide a more detailed, time-dependent analysis of the protein-ligand complex nih.govresearchgate.net. These simulations track the movement of atoms and molecules over time, allowing researchers to assess the stability of the complex, identify key interactions (like hydrogen bonds or hydrophobic contacts), and understand the dynamic nature of binding nih.govnih.govplos.org. By accounting for protein flexibility and solvent effects, MD simulations offer a more accurate representation of the binding process, complementing the static predictions of docking nih.govchemrxiv.org. Such studies can yield quantitative data on binding energies, crucial for ranking potential drug candidates.

Typical Data Table for Molecular Docking and Dynamics Studies:

| Target Protein | Docking Score (e.g., Glide Score) | Binding Affinity (ΔG Bind, kcal/mol) | Key Interacting Residues | Simulation Stability (ns) |

| Target X | -12.5 | -45.02 | Val314, Gly183, Ser315 | 100 |

| Target Y | -11.9 | -38.28 | Asn48, Thr49, Gly183 | 100 |

Note: Specific target proteins and quantitative data would be derived from actual experimental studies on this compound.

Proteomics and Metabolomics in Pathway Elucidation

Proteomics and metabolomics are high-throughput experimental approaches that provide a comprehensive view of the proteins and small molecules (metabolites) present in a biological system, respectively geneviatechnologies.comnih.gov. These techniques are instrumental in elucidating the biological pathways affected by a compound like this compound. Proteomics analyzes the entire set of proteins produced by an organism or cell, identifying changes in protein abundance, post-translational modifications, and interactions in response to treatment geneviatechnologies.commdpi.com. Metabolomics, on the other hand, quantifies the small molecule metabolites, offering direct insight into the biochemical state and metabolic fluxes of a cell or organism geneviatechnologies.comnih.gov.

By comparing proteomic and metabolomic profiles of cells treated with this compound against control groups, researchers can identify specific proteins and metabolites that are significantly altered. This data can then be mapped onto known biological pathways, revealing which cellular processes are activated, inhibited, or otherwise modulated by the compound geneviatechnologies.comosti.gov. This provides a direct link between the compound's molecular action and its downstream biological effects, aiding in the understanding of its mechanism of action and potential therapeutic targets nih.govapma.at.

Typical Data Table for Proteomics/Metabolomics Pathway Elucidation:

| Analyte Type | Identified Molecule | Fold Change (Treated vs. Control) | Associated Pathway(s) | Significance (p-value) |

| Protein | Protein Kinase ABC | 2.5x | MAPK Signaling | 0.001 |

| Metabolite | Glucose-6-phosphate | 0.7x | Glycolysis | 0.01 |

| Protein | Enzyme X | 1.8x | Oxidative Phosphorylation | 0.005 |

Note: Specific molecules and fold changes would be based on experimental findings for this compound.

Gene Expression Profiling in Cellular Response Assessment

Gene expression profiling, often performed using techniques such as DNA microarrays or RNA sequencing (RNA-Seq), allows for the simultaneous measurement of the activity of thousands of genes within a cell or tissue wikipedia.orgillumina.comthermofisher.com. This global approach creates a comprehensive "snapshot" of cellular function at the transcriptional level, indicating which genes are actively being transcribed into messenger RNA (mRNA) wikipedia.orgthermofisher.com. By comparing gene expression profiles from cells treated with this compound to untreated control cells, researchers can identify genes or sets of genes whose expression levels are significantly altered wikipedia.orgthermofisher.com.

These changes in gene expression can reveal how this compound influences cellular processes, such as cell growth, differentiation, apoptosis, or response to stress wikipedia.orgthermofisher.com. For instance, an upregulation of genes involved in cell cycle arrest or a downregulation of genes associated with proliferation would suggest a specific mode of action for the compound wikipedia.orgnih.gov. Such data is crucial for understanding the compound's impact on cellular behavior and for generating hypotheses about its molecular targets and pathways wikipedia.orgillumina.com.

Typical Data Table for Gene Expression Profiling:

| Gene Symbol | Gene Name | Fold Change (Treated vs. Control) | Biological Process / Pathway |

| TP53 | Tumor protein p53 | 1.7x | Cell Cycle Regulation |

| MYC | V-Myc avian myelocytomatosis viral oncogene homolog | 0.4x | Cell Proliferation |

| VEGFA | Vascular Endothelial Growth Factor A | 2.1x | Angiogenesis |

| BCL2 | BCL2 apoptosis regulator | 0.6x | Apoptosis |

Note: Specific genes and fold changes would be determined from experimental studies on this compound.

Advanced Microscopy Techniques for Cellular Mechanistic Studies

Advanced microscopy techniques are indispensable for visualizing cellular structures and processes at high resolution, providing critical insights into the mechanisms of action of bioactive compounds like this compound uva.nlglobalbioimaging.orgbruker.comhoustonmethodist.orgzeiss.com. Techniques such as confocal microscopy, super-resolution microscopy (e.g., STED, STORM, SIM), and live-cell imaging allow researchers to observe cellular morphology, organelle dynamics, protein localization, and molecular interactions with unprecedented detail globalbioimaging.orgbruker.comhoustonmethodist.org.

Confocal microscopy provides optical sectioning capabilities, enabling clearer visualization of cellular structures compared to conventional light microscopy. Super-resolution techniques overcome the diffraction limit of light, allowing visualization of subcellular details down to tens of nanometers, which is crucial for studying molecular assemblies or the precise localization of compounds within the cell bruker.com. Live-cell imaging permits the observation of dynamic cellular events in real-time, such as the uptake of a compound, its movement between cellular compartments, or its effects on cellular processes like migration or division uva.nlglobalbioimaging.orgzeiss.com. These methods can reveal how this compound interacts with cellular components, alters cellular architecture, or triggers specific intracellular signaling cascades.

Research Gaps, Challenges, and Future Directions for Bruceantinoside a

Unexplored Mechanistic Pathways

While some quassinoids are known to exert their effects by inhibiting protein synthesis, the precise and complete mechanistic pathways of Bruceantinoside A remain largely unexplored. nih.gov Research on analogous compounds has shown that the C15 side chain is a crucial determinant of pharmacological activity, but the specific molecular targets and the full cascade of downstream cellular events are not fully elucidated. nih.gov

Future research should prioritize the identification of direct molecular binding partners of this compound. Advanced proteomics techniques, such as pull-down assays using conjugated forms of the compound, could isolate and identify specific protein interactions. nih.gov Beyond general protein synthesis, it is crucial to investigate the impact on specific signaling pathways that regulate cell growth, apoptosis, and stress responses. Unraveling these nuanced mechanisms will provide a more comprehensive understanding of its bioactivity and potential therapeutic windows.

Development of Novel Analytical and Isolation Techniques

A significant challenge in the study of this compound is its efficient isolation and purification from complex natural source matrices. The development of more advanced and scalable analytical and separation techniques is essential for obtaining the high-purity compound required for extensive preclinical investigation.

Current methodologies often rely on traditional chromatographic techniques, which can be time-consuming and may yield low quantities. The adoption of novel methods could significantly streamline this process. For instance, Ultra-High Performance Supercritical Fluid Chromatography (UHPSFC) offers a powerful alternative for the rapid and efficient separation of complex natural products. nih.gov Another promising technique is Fast Centrifugal Partition Chromatography (FCPC) , a form of liquid-liquid chromatography that is highly versatile and can be scaled for the preparative isolation of target compounds from crude extracts. nih.gov Optimizing these modern techniques could accelerate the research pipeline for this compound and other rare quassinoids.

| Technique | Principle of Operation | Potential Advantage for this compound Research |

|---|---|---|

| Ultra-High Performance Supercritical Fluid Chromatography (UHPSFC) | Utilizes carbon dioxide in its supercritical state as the primary mobile phase, offering low viscosity and high diffusivity for rapid and efficient separations. nih.gov | Faster analysis times, reduced solvent consumption, and high-resolution separation from structurally similar quassinoids. |

| Fast Centrifugal Partition Chromatography (FCPC) | A liquid-liquid separation technique that relies on the partitioning of solutes between two immiscible liquid phases, without a solid stationary phase, enabling high sample loading. nih.gov | Ideal for scalable, preparative isolation of this compound from raw plant extracts, minimizing sample degradation. |

| High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) | Combines the separation power of HPLC with the sensitive and specific detection capabilities of mass spectrometry to identify and quantify compounds. mdpi.com | Provides accurate molecular mass determination and structural information, crucial for identifying this compound in complex mixtures and for metabolic studies. mdpi.com |

Addressing Biosynthetic Pathway Elucidation Gaps

The complete biosynthetic pathway of quassinoids, including this compound, has not been fully established. researchgate.net While recent research has shown that quassinoid biosynthesis shares a common pathway with limonoids up to the intermediate melianol (B1676181), the subsequent steps that lead to the unique and complex structure of this compound are unknown. frontiersin.org This knowledge gap hinders the potential for biotechnological production of the compound through metabolic engineering.

Elucidating these pathways is challenging due to the complexity of triterpene biosynthesis in plants. oup.com Future research efforts should focus on identifying the specific enzymes—such as cytochrome P450s, reductases, and other modifying enzymes—that catalyze the conversion of melianol into the this compound scaffold. Methodologies such as co-expression analysis can be powerful tools for identifying candidate genes involved in these downstream steps. frontiersin.org Furthermore, understanding the role of transport processes within the plant is crucial, as these mechanisms are vital for the accumulation and ecological function of quassinoids. frontiersin.org

Design of Next-Generation Quassinoid Analogs with Tailored Activity

The complex natural structure of this compound serves as an excellent scaffold for the design of next-generation semi-synthetic analogs with improved therapeutic properties. The goal is to create derivatives with enhanced potency, greater selectivity for target cells, and optimized pharmacokinetic profiles. Studies on related quassinoids have demonstrated that modifications, particularly at the C15 side chain, can significantly impact biological activity. nih.gov

A key future direction is the implementation of comprehensive Structure-Activity Relationship (SAR) studies . This involves the targeted chemical modification of various functional groups on the this compound molecule to generate a library of novel analogs. These analogs would then be screened in biological assays to identify compounds with tailored activity—for example, increased cytotoxicity towards specific cancer cell lines while minimizing effects on healthy cells. nih.gov This approach could lead to the development of potent and highly selective therapeutic candidates inspired by the natural quassinoid framework. researchgate.net

Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding

To move beyond a single-target view of this compound's mechanism, the integration of multi-omics data is a critical future direction. This systems biology approach combines data from genomics, transcriptomics, proteomics, and metabolomics to build a holistic picture of the cellular response to the compound. nih.govfrontiersin.org Such an approach can reveal complex interactions and identify entire pathways that are perturbed, offering a more complete understanding than single-layer analyses. mdpi.comresearchgate.net

By treating specific cell models with this compound and applying multi-omics profiling, researchers can:

Transcriptomics: Identify up- or down-regulated genes to understand the primary transcriptional response.

Proteomics: Quantify changes in protein expression and post-translational modifications, revealing downstream effects and potential off-target interactions. researchgate.net

Metabolomics: Analyze shifts in cellular metabolite pools to understand the compound's impact on metabolic pathways.

Integrating these diverse datasets can help construct predictive network models of the compound's mechanism of action, uncover novel biomarkers of response, and elucidate mechanisms of potential resistance. nih.govnih.gov

Preclinical Research Strategy Development for Specific Disease Models

A robust and well-defined preclinical research strategy is essential to translate the potential of this compound into a viable therapeutic agent. This strategy must involve a tiered approach using various disease models to thoroughly evaluate efficacy and establish a foundation for potential clinical trials. nih.govnih.gov

The development process should begin with broad in vitro screening against diverse panels of human cancer cell lines to identify specific cancer types that are most sensitive to this compound. Promising candidates would then advance to more complex and clinically relevant models. The use of patient-derived xenografts (PDX) , where tumor tissue from a patient is implanted into immunodeficient mice, offers a high-fidelity model to predict clinical response. nih.gov These animal bioassays are crucial not only for confirming efficacy but also for generating essential dose-response, toxicity, and pharmacokinetic data required for regulatory evaluation. researchgate.net

| Stage | Model Type | Purpose | Key Endpoints |

|---|---|---|---|

| 1. Initial Screening | In vitro 2D Cell Cultures (e.g., NCI-60 panel) | Identify sensitive cancer types and determine initial potency. | IC50 values, cell viability, apoptosis induction. |

| 2. Advanced Screening | In vitro 3D Spheroids/Organoids | Evaluate activity in a more physiologically relevant tumor microenvironment. | Spheroid growth inhibition, penetration of the compound. |

| 3. In vivo Efficacy | Cell Line-Derived Xenografts (CDX) in mice | Assess anti-tumor activity in a living organism. | Tumor growth inhibition, body weight changes (toxicity). |

| 4. High-Fidelity Validation | Patient-Derived Xenografts (PDX) in mice | Validate efficacy in models that closely mimic human tumor biology and heterogeneity. nih.gov | Tumor regression, biomarker analysis, survival analysis. |

Q & A

Q. What are the validated methods for isolating Bruceantinoside A from Brucea antidysenterica?

- Methodological Answer : Extraction typically involves methanol or ethanol maceration of plant stems, followed by liquid-liquid partitioning (e.g., ethyl acetate/water). Further purification employs reverse-phase HPLC with C18 columns, monitored via UV absorption at 254 nm. Structural confirmation requires tandem techniques: - and -NMR for stereochemical analysis, high-resolution mass spectrometry (HR-MS) for molecular formula verification, and IR spectroscopy for functional groups .

Q. Which in vitro models are optimal for preliminary screening of this compound’s cytotoxic activity?

- Methodological Answer : Human carcinoma cell lines (e.g., HeLa, MCF-7, A549) are standard. Dose-response curves are generated using MTT assays at concentrations ranging from 10–500 µg/ml, with IC values calculated via nonlinear regression. Positive controls (e.g., doxorubicin) and solvent controls (DMSO ≤0.1%) must be included. Data interpretation should account for cell line-specific sensitivity and apoptosis markers (e.g., caspase-3 activation) .

Q. What spectroscopic techniques are critical for characterizing this compound’s purity and structure?

- Methodological Answer : Purity is assessed via HPLC (≥95% peak area). Structural elucidation requires -NMR (chemical shifts for glycosidic protons: δ 4.5–5.5 ppm) and -NMR (quassinoid backbone signals at δ 170–220 ppm). X-ray crystallography resolves absolute configuration, while circular dichroism (CD) confirms chiral centers. Cross-validation with databases (e.g., SciFinder) ensures reproducibility .

Advanced Research Questions

Q. How can contradictions in reported IC50_{50}50 values for this compound’s cytotoxicity be systematically addressed?

- Methodological Answer : Variability arises from differences in cell culture conditions (e.g., serum concentration, passage number), compound solubility, and assay protocols. Mitigation strategies:

- Standardize protocols (e.g., CLSI guidelines).

- Validate purity via HPLC and quantify degradation products.

- Perform meta-analysis using PRISMA frameworks to identify confounding variables across studies .

Q. What computational strategies elucidate this compound’s structure-activity relationships (SAR) for anticancer activity?

- Methodological Answer : Molecular docking (AutoDock Vina) predicts binding affinity to targets like topoisomerase II or NF-κB. Quantitative SAR (QSAR) models use descriptors (logP, polar surface area) to correlate structural motifs with activity. Molecular dynamics (MD) simulations (GROMACS) assess ligand-protein stability. Experimental validation via site-directed mutagenesis or competitive binding assays is critical .

Q. How can researchers validate this compound’s specificity toward hypothesized cancer pathways (e.g., apoptosis vs. autophagy)?

- Methodological Answer : Combine RNA interference (siRNA knockdown of Bcl-2 or Beclin-1) with Western blotting (LC3-II for autophagy, PARP cleavage for apoptosis). Use fluorescence microscopy (AO/EB staining) for morphological analysis. Pharmacological inhibitors (e.g., 3-MA for autophagy) confirm pathway dominance. Multi-omics integration (transcriptomics/proteomics) identifies off-target effects .

Methodological Considerations for Experimental Design

- Data Contradiction Analysis : Apply Bradford Hill criteria to assess causality in observed effects. Use Bland-Altman plots for inter-study variability .

- Ethical Reproducibility : Adhere to ARRIVE guidelines for in vitro studies; report cell line authentication (STR profiling) and mycoplasma testing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.